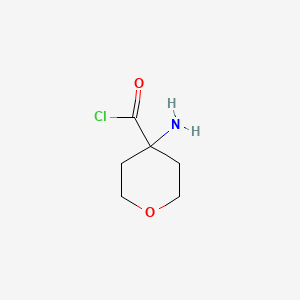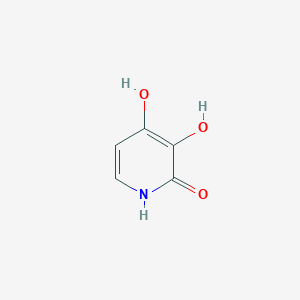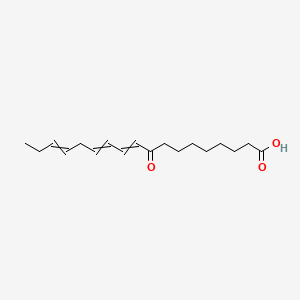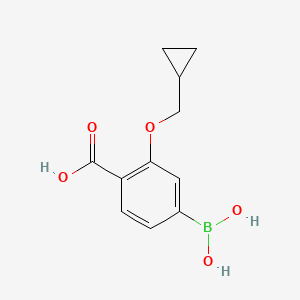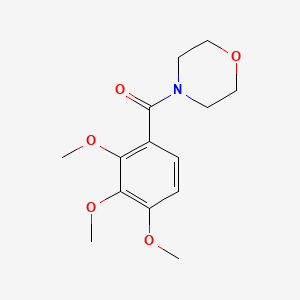
Morpholine, 4-(2,3,4-trimethoxybenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is an organic compound with the molecular formula C14H19NO5 It is a derivative of morpholine, featuring a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- typically involves the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amide, while hydrolysis yields a carboxylic acid and morpholine .
科学的研究の応用
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
- Morpholine, 4-(3,4,5-trimethoxybenzoyl)-
- 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
Uniqueness
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
64059-58-1 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC名 |
morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3 |
InChIキー |
FIZQWEUHBSXRFR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
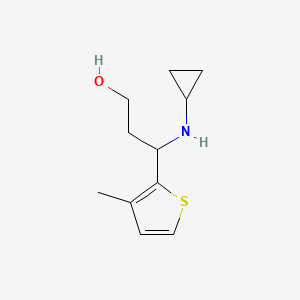
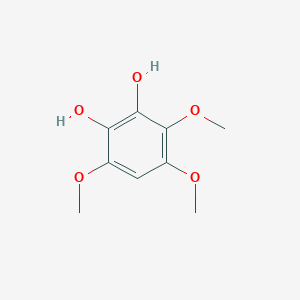
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)

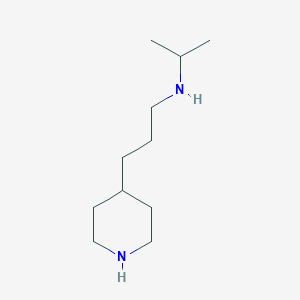
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
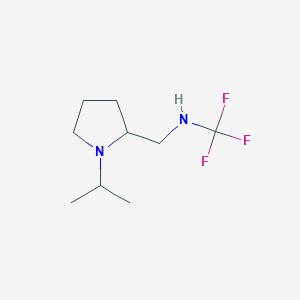
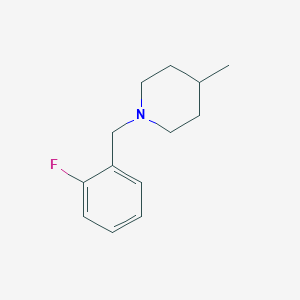
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
